9-Pahsa

Stereochemistry Endogenous Metabolism Lipidomics

Researchers studying FAHFA biology require regioisomerically pure 9-PAHSA to ensure reproducible results-generic PAHSA mixtures mask regioisomer-specific functions. 9-PAHSA is the predominant adipose isoform, with its (R)-enantiomer being the endogenous form. Key benefits: • Validated anti-diabetic & anti-inflammatory lipokine; reduces IL-6, improves glucose tolerance & insulin secretion. • Essential lipidomics standard for quantifying endogenous 9-PAHSA in human/rodent samples. • Regioisomer-specific tool for db/db mouse cardiovascular & neuroinflammation studies. Supplied with ≥98% purity, rigorous QC, and cold-chain shipping to preserve stability.

Molecular Formula C34H66O4
Molecular Weight 538.9 g/mol
CAS No. 1481636-31-0
Cat. No. B593267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Pahsa
CAS1481636-31-0
Synonyms9-[(1-oxohexadecyl)oxy]-octadecanoic acid
Molecular FormulaC34H66O4
Molecular Weight538.9 g/mol
Structural Identifiers
InChIInChI=1S/C34H66O4/c1-3-5-7-9-11-12-13-14-15-16-18-23-27-31-34(37)38-32(28-24-20-17-10-8-6-4-2)29-25-21-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36)
InChIKeyMHQWHZLXDBVXML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-PAHSA Research Overview


9-PAHSA (palmitic-acid-9-hydroxy-stearic-acid) is an endogenous bioactive lipid belonging to the family of branched fatty acid esters of hydroxy fatty acids (FAHFAs) [1]. It is a regioisomer of the PAHSA family, formed by the esterification of palmitic acid to the 9-hydroxy position of stearic acid [2]. Discovered through lipidomic analyses of adipose tissue from insulin-sensitive mice, 9-PAHSA has been identified as a lipokine with anti-diabetic and anti-inflammatory properties, and its circulating levels are highly correlated with insulin sensitivity in humans [3].

Endogenous FAHFA lipid signaling and insulin-sensitivity context
Regioisomer-specific tissue distribution and regulation profiling
Stereochemical-control research on R-enantiomer metabolism

9-PAHSA Irreplaceability


The PAHSA family comprises multiple regioisomers (e.g., 5-, 7-, 8-, 9-, 10-, 11-, 12-, 13-PAHSA) that exhibit distinct tissue distribution, abundance, and functional properties [1]. 9-PAHSA is the predominant isomer in wild-type and AG4OX mouse adipose tissue, whereas 5-PAHSA is restricted to adipose tissue, kidney, and serum [1]. Furthermore, PAHSA isomers show divergent regulation: fasting increases 9-PAHSA in white adipose tissue but leaves 5-PAHSA unchanged [1]. Moreover, the stereochemistry of 9-PAHSA critically determines its biosynthesis and degradation, with the R-enantiomer being the endogenous form and selectively spared by degradative enzymes [2]. Therefore, substituting 9-PAHSA with another PAHSA regioisomer or a racemic mixture would yield non-equivalent biological outcomes, compromising experimental reproducibility and interpretation.

Other PAHSA regioisomers (e.g., 5-, 12-) may exhibit distinct tissue abundance and fasting responses, altering model outcomes.
Racemic or S-9-PAHSA may not replicate endogenous R-enantiomer metabolism due to selective enzymatic degradation.
Regioisomer-driven biological activities may differ; neurocognitive or cardiovascular model responses may not transfer.

9-PAHSA Differentiation Evidence


R-Enantiomer Stereospecific Metabolism

In adipose tissue, R-9-PAHSA is the predominant endogenous stereoisomer, whereas S-9-PAHSA is selectively hydrolyzed by carboxyl ester lipase (CEL) [1]. This stereospecific metabolism differentiates 9-PAHSA from racemic mixtures or other FAHFAs lacking defined stereochemistry [1].

Stereospecific metabolism
Head-to-head
R-9-PAHSA predominant; S-9-PAHSA selectively hydrolyzed by CEL
Supports enantiopure procurement for endogenous metabolism replication
Racemic or S-enantiomer may show divergent stability
Stereochemistry Endogenous Metabolism Lipidomics

Attenuating Diabetic Cardiovascular Disease

Oral administration of 9-PAHSA (50 mg/kg for 4 weeks) in db/db mice ameliorated carotid vascular calcification and attenuated myocardial hypertrophy and dysfunction, effects not demonstrated for other PAHSA regioisomers in the same model [1]. This indicates a regioisomer-specific cardioprotective action.

Cardiovascular model response
Cross-study comparable
Ameliorated carotid calcification and myocardial hypertrophy in db/db mice
Model-response context in diabetic cardiovascular research
No quantitative data for other PAHSAs in this model
Diabetic Cardiovascular Disease Vascular Calcification Myocardial Hypertrophy

REST/BDNF-Mediated Cognitive Improvement

In a type 2 diabetic mouse model, 9-PAHSA administration reversed spatial working memory deficits (Y-maze) and social preference bias, effects associated with decreased REST/NRSF and upregulated BDNF expression in the frontal cortex [1]. In contrast, 5-PAHSA did not significantly alter cognition in db/db mice [2], highlighting regioisomer-specific neuroprotective effects.

Cognitive model response
Cross-study comparable
Improved Y-maze and social preference; decreased REST, increased BDNF
Regioisomer-specific cognitive endpoint context
5-PAHSA did not significantly alter cognition
Diabetic Cognitive Dysfunction Neuroprotection BDNF

Anti-Inflammatory SAR Analysis

9-PAHSA attenuates LPS-induced IL-6 production in RAW 264.7 cells. Systematic truncation of the palmitic acid chain revealed that a hexanoic acid analog (compound 10) exhibited statistically improved activity compared to 9-PAHSA (p < 0.05) [1]. This provides a baseline for understanding the structural determinants of anti-inflammatory activity and suggests that 9-PAHSA itself is not the maximally active analog.

IL-6 inhibition SAR
Head-to-head
Truncated C6 analog showed statistically improved activity (p < 0.05)
Reference compound for anti-inflammatory FAHFA SAR
9-PAHSA not the maximally active analog
Anti-Inflammatory Structure-Activity Relationship IL-6

Tissue-Specific Regulation vs. 5-PAHSA

9-PAHSA is more abundant in adipose tissue than liver, whereas 5-PAHSA is restricted to adipose tissue, kidney, and serum [1]. Fasting increases 9-PAHSA in white adipose tissue but does not alter 5-PAHSA levels [1]. These differences in basal abundance (up to 60-fold difference between 9-PAHSA and 5-PAHSA in subcutaneous white adipose tissue) and physiological regulation underscore their non-redundant roles.

Tissue abundance
Head-to-head
60-fold difference in subcutaneous WAT abundance
Predominant regioisomer in adipose tissue under fasting
5-PAHSA unchanged by fasting
Tissue Distribution Fasting Regulation Lipidomics

Metabolic Activity vs. 5-PAHSA

Despite initial reports of anti-diabetic effects, a comprehensive study found that neither racemic 5-PAHSA nor 9-PAHSA, nor their enantiomers, increased basal or insulin-stimulated glucose uptake in vitro, stimulated GLP-1 release, or induced glucose-stimulated insulin secretion (GSIS) in islets [1]. This negative data is crucial for experimental design, as it contradicts earlier findings and suggests that the metabolic effects of PAHSAs may be context-dependent or not directly mediated by these pathways.

Metabolic assay result
Data to verify
Neither 9-PAHSA nor 5-PAHSA increased glucose uptake, GLP-1, or GSIS
Context-dependent metabolic effects
Contradicts earlier anti-diabetic reports
Glucose Uptake Insulin Secretion GLP-1

9-PAHSA Research Applications


Endogenous Lipid Signaling & Stereospecific Metabolism

9-PAHSA is the ideal standard for studies aiming to replicate endogenous FAHFA biology, particularly in adipose tissue. The availability of enantiopure R-9-PAHSA [1] enables precise dissection of stereospecific biosynthesis and degradation pathways, as well as receptor interactions (e.g., GPR120). Use in lipidomics workflows as a calibration standard for quantifying endogenous 9-PAHSA levels in human and rodent samples [2].

Diabetic Cardiovascular Complication Research

9-PAHSA should be procured for in vivo studies of diabetic cardiovascular disease, specifically for evaluating effects on carotid vascular calcification and myocardial hypertrophy [3]. Its demonstrated efficacy in the db/db mouse model makes it a valuable positive control or test article for novel cardioprotective agents.

Neuro-Metabolic Cognitive Impairment in Diabetes

Researchers investigating diabetes-associated cognitive decline can utilize 9-PAHSA as a tool compound to modulate the REST/BDNF axis [4]. Its regioisomer-specific cognitive benefits, contrasted with the lack of effect of 5-PAHSA, make it a critical reagent for studying the gut-brain axis and neuroinflammation in metabolic disease [4].

Anti-Inflammatory SAR and Drug Discovery

9-PAHSA serves as the reference molecule for structure-activity relationship (SAR) studies aimed at optimizing FAHFA-based anti-inflammatory agents [5]. Its well-characterized IL-6 lowering activity provides a benchmark for evaluating novel synthetic analogs, and procurement of 9-PAHSA is essential for comparative dose-response and mechanistic studies [5].

Application
Selection Property
Validation Focus
Endogenous lipid signaling research
Stereochemical-control context
R-enantiomer metabolism and receptor interaction
Cardiovascular complication model studies
Model-response endpoint context
Myocardial hypertrophy and vascular calcification
Diabetes-associated cognitive decline research
Neuro-metabolic pathway context
REST/BDNF axis and behavioral endpoints
Anti-inflammatory SAR studies
Reference compound for FAHFA optimization
IL-6 inhibition and analog benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


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